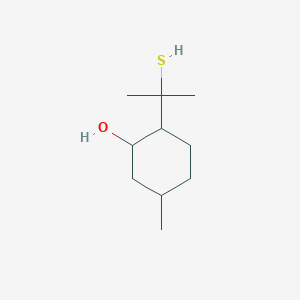
5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is commonly referred to as 'thiolutin' and is a natural product produced by Streptomyces bacteria. Thiolutin has been extensively studied for its various biological and pharmacological properties, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of thiolutin is not yet fully understood. However, studies have shown that thiolutin can inhibit the activity of various enzymes, including RNA polymerase and DNA gyrase. This inhibition can lead to the disruption of essential cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects
Thiolutin has been shown to have various biochemical and physiological effects in vivo and in vitro. Studies have shown that thiolutin can induce oxidative stress, leading to the production of reactive oxygen species (ROS) in cancer cells. This oxidative stress can ultimately lead to cell death. Thiolutin has also been shown to inhibit the expression of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Thiolutin has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and its antibacterial and antifungal properties. However, the low yield of thiolutin from the fermentation process and the challenging purification process can be a significant limitation for lab experiments.
Future Directions
Thiolutin has several potential future directions for research. One potential direction is the development of thiolutin-based antibiotics to combat antibiotic-resistant bacteria. Another potential direction is the development of thiolutin-based cancer therapies that can target specific cancer cells while leaving healthy cells unharmed. Further research is also needed to fully understand the mechanism of action of thiolutin and its potential applications in various fields.
Synthesis Methods
The synthesis of thiolutin involves the fermentation of Streptomyces bacteria in a nutrient-rich medium. The bacteria produce thiolutin as a secondary metabolite, which can be extracted and purified using various methods, including solvent extraction and column chromatography. The yield of thiolutin from the fermentation process is relatively low, making the purification process challenging and time-consuming.
Scientific Research Applications
Thiolutin has been extensively studied for its various biological and pharmacological properties. One of the most significant applications of thiolutin is its ability to inhibit the growth of cancer cells. Studies have shown that thiolutin can induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Thiolutin has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQNGLUIXGYKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950798.png)
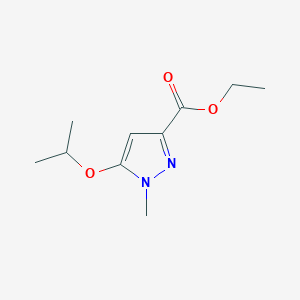
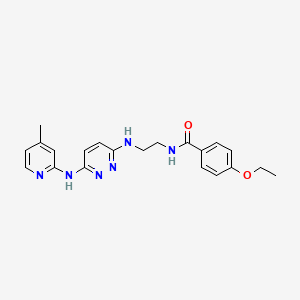


![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)
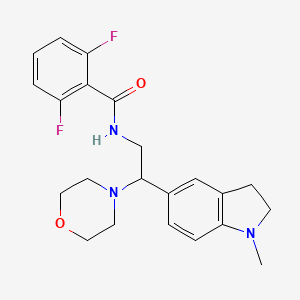
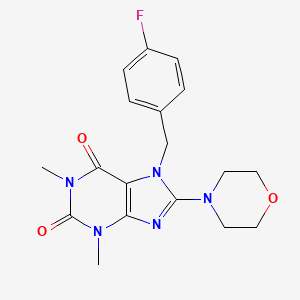
![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2950810.png)
![7-(2-Bromoethyl)spiro[2.4]heptane](/img/structure/B2950812.png)
![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)
![11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2950817.png)
